molecular formula C₁₆H₂₅I B1145336 1-​(2-​Iodoethyl)​-​2-​octylbenzene CAS No. 162358-96-5

1-​(2-​Iodoethyl)​-​2-​octylbenzene

Cat. No. B1145336
M. Wt: 344.27
InChI Key:
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Description

1-(2-Iodoethyl)-2-octylbenzene is a chemical compound of interest in organic chemistry due to its potential applications in various chemical reactions and syntheses.

Synthesis Analysis

  • The synthesis of iodobenzene derivatives, which are related to 1-(2-Iodoethyl)-2-octylbenzene, typically involves functionalization of olefins via C-C and C-O bond formation, as demonstrated in the preparation of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes from 3-alkoxy cyclohexen-2-ones (Ngatimin et al., 2013).

Molecular Structure Analysis

  • A related compound, 1,2-digermabenzene, has been studied for its molecular structure, showing aromaticity despite its trans-bent geometry (Sasamori et al., 2015).

Chemical Reactions and Properties

  • Iodobenzene derivatives are known for their role in various chemical reactions, such as the iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides to produce benzothiazine dioxides (Moroda & Togo, 2008).

Physical Properties Analysis

  • The physical properties of related iodobenzene compounds have been explored, demonstrating interesting structural features under increasing steric pressures, as observed in sterically crowded 1,4-diiodo-2,3,5,6-tetraarylbenzenes (Shah et al., 2003).

Chemical Properties Analysis

  • The chemical properties of iodobenzene derivatives, like their reactivity in C-H amination and the formation of benzimidazoles, have been demonstrated in the oxidative C-H amination of N-aryl-N'-tosyl/N'-methylsulfonylamidines (Alla et al., 2013).

Scientific Research Applications

  • Polymorphism Induced by Halogen Bonding : Research by Raatikainen and Rissanen (2009) explored the role of halogen bonding in inducing polymorphism. They studied co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane, finding diverse intermolecular halogen bond motifs, which is relevant in understanding the structural aspects of similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Raatikainen & Rissanen, 2009).

  • Synthesis and Reactivity Studies : Various studies have focused on the synthesis and reactivity of iodobenzene derivatives, which are closely related to 1-(2-Iodoethyl)-2-octylbenzene. For example, the work by Ngatimin et al. (2013) on iodobenzene-catalyzed synthesis of complex organic structures demonstrates the utility of such compounds in organic synthesis (Ngatimin et al., 2013).

  • Catalysis and Reaction Mechanisms : Studies like that by Seidel, Laurich, and Fürstner (2004) have investigated the use of related compounds in catalysis, specifically in iron-catalyzed cross-coupling reactions. This research can provide insights into how 1-(2-Iodoethyl)-2-octylbenzene might behave in similar chemical environments (Seidel, Laurich, & Fürstner, 2004).

  • Material Science Applications : Research by Fu et al. (2007) on the dielectric anisotropy of homochiral trinuclear nickel(II) complexes provides insights into the potential material science applications of structurally similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Fu et al., 2007).

  • Biodegradation and Environmental Applications : The study of the biodegradation of hydrocarbons by Govarthanan et al. (2017) can provide context for the environmental impact and degradation pathways of related organic compounds, including 1-(2-Iodoethyl)-2-octylbenzene (Govarthanan et al., 2017).

properties

CAS RN

162358-96-5

Product Name

1-​(2-​Iodoethyl)​-​2-​octylbenzene

Molecular Formula

C₁₆H₂₅I

Molecular Weight

344.27

synonyms

Fingolimod Impurity 8

Origin of Product

United States

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